molecular formula C11H12N2O B2719149 2-cyano-N-(3,5-dimethylphenyl)acetamide CAS No. 340232-32-8

2-cyano-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2719149
CAS No.: 340232-32-8
M. Wt: 188.23
InChI Key: ITKCPUGXCLGMAG-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is a specialty product often used in proteomics research. This compound is known for its unique structure, which includes a cyano group and a dimethylphenyl group attached to an acetamide moiety .

Future Directions

Cyanoacetamide-N-derivatives, including 2-cyano-N-(3,5-dimethylphenyl)acetamide, have potential in evolving better chemotherapeutic agents due to their diverse biological activities . Their synthetic utility in building various organic heterocycles is also a subject of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient catalysts and optimized reaction conditions are likely employed to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)acetamide involves its ability to participate in condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These compounds can interact with various molecular targets and pathways, potentially exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the biological activities of its derivatives. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .

Properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCPUGXCLGMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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